molecular formula C8H8F6O B6311117 3,4-Bis(trifluoromethyl)cyclohexanone CAS No. 2088945-40-6

3,4-Bis(trifluoromethyl)cyclohexanone

Cat. No. B6311117
CAS RN: 2088945-40-6
M. Wt: 234.14 g/mol
InChI Key: CVILGPMZHKONJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(trifluoromethyl)cyclohexanone, also known as BTFCH, is a cyclic ketone with two trifluoromethyl groups attached to the cyclohexanone ring. It is a colorless liquid with a sweet, fruity odor and a boiling point of 57.6 °C. BTFCH has a wide range of applications in organic synthesis and is used as a building block in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3,4-Bis(trifluoromethyl)cyclohexanone has been used in various scientific research applications, including synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials. It has been used in the synthesis of various compounds, such as polymers and other organic molecules. It has also been used in the development of catalysts for various reactions.

Mechanism of Action

3,4-Bis(trifluoromethyl)cyclohexanone is an electrophilic reagent, meaning it is capable of forming covalent bonds with other molecules. This is due to its trifluoromethyl groups, which are electron-withdrawing and increase the electrophilicity of the molecule. When 3,4-Bis(trifluoromethyl)cyclohexanone reacts with other molecules, the trifluoromethyl groups are able to form covalent bonds with the electron-rich atoms of the other molecule.
Biochemical and Physiological Effects
3,4-Bis(trifluoromethyl)cyclohexanone is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any other adverse health effects.

Advantages and Limitations for Lab Experiments

3,4-Bis(trifluoromethyl)cyclohexanone is a useful reagent for laboratory experiments due to its low cost and high reactivity. It is also relatively easy to handle and store, and is not known to be toxic. However, it is important to note that 3,4-Bis(trifluoromethyl)cyclohexanone is a highly reactive compound and should be handled with care.

Future Directions

3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of potential applications in organic synthesis and the development of new materials. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of catalysts for various reactions. It could also be used in the synthesis of polymers and other organic molecules. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 3,4-Bis(trifluoromethyl)cyclohexanone.

Synthesis Methods

3,4-Bis(trifluoromethyl)cyclohexanone can be synthesized from the reaction of trifluoromethyl iodide and cyclohexanone in the presence of potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The reaction produces a mixture of the desired product and other by-products, which can be separated by distillation.

properties

IUPAC Name

3,4-bis(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILGPMZHKONJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethyl)cyclohexanone

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